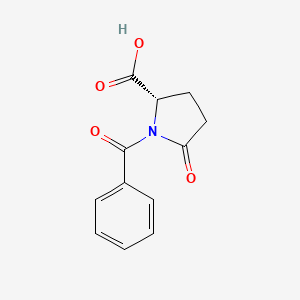

1-Benzoyl-5-oxo-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80687-79-2 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S)-1-benzoyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17)13(10)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)/t9-/m0/s1 |

InChI Key |

BQJAOYFZRGTLGB-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within N Acylated Pyroglutamic Acid Chemistry

1-Benzoyl-5-oxo-L-proline belongs to the broader class of N-acylated pyroglutamic acids. Pyroglutamic acid, a cyclic lactam of glutamic acid, provides a rigid and chiral scaffold. The acylation of the nitrogen atom, in this case with a benzoyl group, significantly modifies the electronic and steric properties of the parent molecule.

The synthesis of N-acylated pyroglutamic acids can be challenging. Direct acylation of pyroglutamic acid, for instance with benzoyl chloride, has been reported to result in low yields of the desired N-acylated product. thieme-connect.de A more common and effective strategy involves the cyclization of the corresponding N-acylated glutamic acid. thieme-connect.de This approach offers better control over the reaction and typically leads to higher yields of the target compound. The stability and reactivity of these N-acylated derivatives are key areas of research, as the acyl group can influence the chemistry of the entire molecule.

Significance of L Proline Derivatives in Chemical Biology Research

L-proline and its derivatives are of paramount importance in chemical biology and organic synthesis. The unique cyclic structure of proline imposes significant conformational constraints, making it a valuable component in peptides and a powerful tool in asymmetric catalysis. researchgate.net

Derivatives of L-proline are widely employed as organocatalysts, facilitating a variety of chemical transformations with high stereoselectivity. researchgate.net They are also utilized as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Furthermore, modified proline residues are integrated into peptides to study protein structure and function. The diverse applications of L-proline derivatives underscore the significance of exploring new variations, such as 1-Benzoyl-5-oxo-L-proline, to expand the toolkit of synthetic and medicinal chemists.

Overview of Research Trajectories for 1 Benzoyl 5 Oxo L Proline

Classical Organic Synthesis Routes to this compound

Classical methods for synthesizing this compound primarily involve direct acylation of the pyroglutamic acid core or constructing the pyroglutamate (B8496135) ring from acyclic precursors.

Direct Acylation Approaches

The most straightforward method for preparing this compound is the direct N-acylation of L-pyroglutamic acid (also known as 5-oxo-L-proline). thieme-connect.dewikipedia.org This involves reacting L-pyroglutamic acid with a benzoylating agent. A common and effective benzoylating agent for this transformation is benzoyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used include sodium hydroxide (B78521) or pyridine. While the nitrogen in pyroglutamic acid is part of an amide and thus less nucleophilic, acylation can be achieved under appropriate conditions. thieme-connect.de However, direct acylation of pyroglutamic acid with benzoyl chloride can lead to low yields, sometimes as low as 20%. thieme-connect.de This is in contrast to acylation with acetyl chloride, which can produce the acetylated product in much higher yields. thieme-connect.de

An alternative approach involves the acylation of L-pyroglutamic acid esters, such as ethyl (S)-(+)-2-pyrrolidone-5-carboxylate. google.com This substrate can be reacted with benzyl (B1604629) bromide in the presence of a base to yield the N-benzylated product. google.com

Table 1: Comparison of Direct Acylation Methods

| Acylating Agent | Substrate | Base | Yield | Reference |

| Benzoyl Chloride | L-Pyroglutamic Acid | Sodium Hydroxide/Pyridine | ~20% | thieme-connect.de |

| Acetyl Chloride | L-Pyroglutamic Acid | Not specified | 95% | thieme-connect.de |

| Benzyl Bromide | Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate | Not specified | Not specified | google.com |

This table provides a summary of different direct acylation methods for modifying pyroglutamic acid and its esters.

Ring Closure Strategies for 5-Oxo-L-proline Moiety Formation

An alternative to direct acylation is the formation of the 5-oxo-L-proline ring from an appropriately N-benzoylated acyclic precursor. This strategy often begins with L-glutamic acid. The synthesis of N-protected pyroglutamic acid derivatives frequently relies on the cyclization of N-protected glutamic acid. thieme-connect.de

For instance, N-benzoyl-L-glutamic acid can be cyclized to form this compound. This intramolecular condensation typically involves the removal of a molecule of water and can be facilitated by dehydrating agents or by heating. The formation of pyroglutamic acid from glutamic acid is a well-established process, often catalyzed by acid. thieme-connect.de This principle can be extended to N-substituted glutamic acid derivatives.

Stereoselective and Enantioselective Synthesis of this compound

Maintaining the stereochemical integrity at the C2 position of the proline ring is crucial. The following sections discuss methods that ensure the desired stereoisomer is obtained.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. york.ac.uknumberanalytics.com In the context of this compound synthesis, the L-proline framework itself can act as a chiral template. However, for the construction of more complex proline derivatives, external chiral auxiliaries are often employed. nih.gov For instance, the alkylation of N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, where the N-benzoyl group influences the stereochemical outcome of the reaction. nih.gov The use of benzylic or allylic halides for alkylation of N-benzoyl derivatives has been shown to occur with high diastereoselectivity. nih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. libretexts.org L-proline and its derivatives are themselves widely used as organocatalysts in various asymmetric transformations. researchgate.netorganic-chemistry.org While the synthesis of this compound typically starts from the readily available chiral pool of L-pyroglutamic acid, asymmetric catalysis could be conceptually applied to the formation of the pyroglutamate ring from an achiral precursor. For example, an intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent could be catalyzed by a chiral catalyst to form the pyrrolidine (B122466) ring enantioselectively. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes can be used to perform specific transformations with high enantio- and regioselectivity.

While specific enzymatic synthesis of this compound is not extensively documented, related enzymatic reactions provide a basis for potential biocatalytic routes. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid. nih.govnih.gov This reversible reaction could, in principle, be driven towards the formation of the pyroglutamate ring.

Furthermore, enzymes like lipase (B570770) from Pseudomonas cepacia have been used in the dynamic kinetic resolution of isoindoline (B1297411) carbamates, which are structurally related to proline derivatives. csic.es This demonstrates the potential for enzymes to be employed in the stereoselective synthesis of complex proline analogues. The development of a specific biocatalyst for the N-benzoylation of L-pyroglutamic acid or the cyclization of N-benzoyl-L-glutamic acid could provide an efficient and sustainable route to this compound.

Enzyme-Mediated Transformations Involving Proline Derivatives

The use of enzymes in organic synthesis offers high selectivity and operation under mild conditions, making it an attractive strategy for producing complex chiral molecules. nih.gov In the context of proline derivatives, enzymes like dehydrogenases and prolinases are pivotal. For instance, L-proline can be dehydrogenated to L-glutamate semialdehyde, a direct precursor to 5-oxoproline (pyroglutamic acid), the core of the title compound. An efficient proline racemase–proline dehydrogenase cascade has been developed for this transformation using engineered Escherichia coli and Pseudomonas pseudoalcaligenes cells. researchgate.net This enzymatic step is crucial as it forms the pyrrolidone ring structure.

While direct enzymatic benzoylation of 5-oxo-L-proline is not extensively documented, chemoenzymatic strategies are common for acylating amino acids. acs.org A plausible chemoenzymatic route would involve the initial enzymatic synthesis of the 5-oxo-L-proline core, followed by a chemical benzoylation step.

Furthermore, the enzyme 5-oxo-L-prolinase, which catalyzes the ATP-dependent cleavage of 5-oxo-L-proline to L-glutamate, has been studied extensively. nih.govnih.gov Understanding its substrate specificity is crucial for synthetic applications. Studies on various analogues show that the enzyme requires an unsubstituted N-1 position and a C-2 of the L-configuration for significant binding. nih.gov This suggests that this compound, being N-substituted, would likely not be a substrate for cleavage by this enzyme, ensuring its stability in biological systems where such enzymes are present.

| Enzyme/System | Substrate | Product | Significance | Reference |

|---|---|---|---|---|

| Proline Racemase (ProR) & Proline Dehydrogenase | L-proline | L-glutamate semialdehyde | Forms the precursor to the 5-oxoproline ring structure. | researchgate.net |

| 5-Oxo-L-prolinase | 5-oxo-L-proline | L-glutamate | Demonstrates enzyme specificity for N-unsubstituted pyrrolidones, implying stability of N-benzoyl derivatives. | nih.govnih.gov |

| Lipase | Racemic β-lactam ester | Enantiopure (3R)-cis-3-acetyloxy-4-(1,1-dimethylethyl)-2-azetidinone | Illustrates the use of enzymes for creating chiral synthons, a principle applicable to amino acid derivatives. | acs.org |

Genetically Engineered Systems for Noncanonical Amino Acid Incorporation

The incorporation of noncanonical amino acids (ncAAs) into proteins using genetically engineered systems is a powerful tool for creating novel biomaterials and therapeutic proteins. nih.govacs.org This is typically achieved through residue-specific mutagenesis in auxotrophic host strains, most commonly E. coli. nih.gov For proline analogues, this involves using a proline auxotrophic strain, which cannot synthesize its own proline, and providing the desired analogue in the culture medium. beilstein-journals.org

The translational machinery of E. coli can accommodate close structural analogues of proline, allowing for their global replacement at proline positions within a target protein. caltech.edu However, a significant challenge in this field is that, to date, no orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair has been developed for the site-specific incorporation of proline analogues. nih.gov This means that the incorporation is typically global, which can significantly alter a protein's structure and function.

The process relies on the host's natural proline transport systems, such as the PutP symporter, to uptake the analogue from the medium. beilstein-journals.org The endogenous prolyl-tRNA synthetase (ProRS) then charges the analogue onto the proline tRNA, leading to its incorporation during ribosomal translation. While this compound itself has not been reported as incorporated, the successful incorporation of other proline derivatives like 4-hydroxyproline (B1632879) and fluoroprolines demonstrates the feasibility of this approach for structurally similar ncAAs. nih.govbeilstein-journals.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Modifications can be targeted at either the benzoyl group or the pyrrolidone ring.

Structural Modifications on the Benzoyl Moiety

Altering the benzoyl group can significantly impact the molecule's electronic properties, steric profile, and potential for specific interactions. This is a common strategy in drug discovery. For example, in the development of calpain inhibitors based on a related scaffold, various substitutions on a P3 benzyl ring were explored, with a 2,6-disubstituted pattern yielding highly potent and selective analogues. researchgate.net

Systematic modifications can include the introduction of various substituents onto the phenyl ring. Research on L-proline derivatives has shown the synthesis of analogues with cinnamoyl and 4-fluorocinnamoyl groups, which alter the electronics and geometry compared to a simple benzoyl group. google.com Other studies have explored a wide range of functionalities, including halogens, hydroxyl groups, nitro groups, amines, and trifluoromethyl groups, to modulate properties like binding affinity and polarity. acs.org

| Parent Moiety | Modified Moiety Example | Rationale/Effect | Reference |

|---|---|---|---|

| Benzoyl | 4-Fluorocinnamoyl | Alters electronic properties and extends conjugation. | google.com |

| Benzyl | 2,6-Disubstituted Benzyl | Increased potency and selectivity in calpain inhibitors. | researchgate.net |

| Benzyl | 2-Hydroxybenzyl | Potential for new hydrogen bonding interactions, leading to higher affinity for nucleoside transporters. | acs.org |

| Phenyl | 3,4,5-Trimethoxybenzyl | Used in NSAID derivatives to enhance anti-inflammatory activity. | researchgate.net |

Pyrrolidine Ring Substitutions and Fused Systems

Modifications to the pyrrolidone ring itself can introduce new functional groups, alter the ring's conformation (puckering), and create more rigid, bicyclic structures. nih.govresearchgate.net The five-membered pyrrolidine ring is a versatile scaffold, and substitutions at various positions are known to influence biological activity. tandfonline.com

For instance, substitutions at the C4 position with groups like fluoro or tert-butyl can lock the pyrrolidine ring into a specific Cγ-exo or Cγ-endo pucker, which is critical for controlling peptide and protein conformation. researchgate.net Synthesis of α-substituted (C2) proline analogues can create quaternary stereocenters, a feature of significant interest in medicinal chemistry. nih.gov

Furthermore, the pyrrolidine ring can be fused with other carbocyclic rings to create bicyclic proline analogues. csic.es These fused systems, such as isoindoline-1-carboxylic acid derivatives, are conformationally restricted and have been used as building blocks for drugs targeting hepatitis C virus. csic.es A variety of synthetic strategies, including intramolecular cyclizations and cycloaddition reactions, have been developed to access these complex scaffolds. csic.es The synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones demonstrates how the pyrrolidone ring can be used as a scaffold for building more complex heterocyclic systems. researchgate.net

Preparation of Labeled this compound for Research

Labeled compounds are indispensable tools for mechanistic studies, binding assays, and in vivo imaging. Labeling can involve the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or the attachment of reporter groups like photoaffinity labels or fluorophores.

Photoaffinity labeling is a powerful technique to identify and characterize biological targets. This involves synthesizing a derivative containing a photoactivatable group, such as an azido (B1232118) group. For example, (2S,4S)-1-(tert-Butoxycarbonyl)-4-azidoproline has been synthesized from hydroxyproline (B1673980) and used as a building block for photoaffinity probes. nih.gov A similar strategy could be employed to create an azido-substituted analogue of this compound. The 4-azidobenzoyl moiety is a common photoaffinity group that can be incorporated into molecules. nih.gov Another approach involves creating a photoactivatable version of the proline ring itself, such as photoproline, which contains a diazirine moiety. researchgate.net

For isotopic labeling, chemoenzymatic methods offer an efficient route. nih.gov For example, starting with isotopically labeled precursors in an enzymatic synthesis of the 5-oxo-L-proline core would yield a labeled intermediate, which could then be chemically benzoylated to produce the final labeled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish connectivity and spatial relationships.

Based on established principles and data from structurally related compounds, a theoretical analysis of the expected NMR spectra for this compound can be projected. The numbering of the atoms in the this compound molecule is crucial for the assignment of NMR signals and is as follows: the pyrrolidine ring nitogen is position 1, followed by the chiral carbon (C2), C3, C4, and the oxo-carbon (C5). The benzoyl group is attached to the nitrogen at position 1.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the proline ring and the benzoyl group. The aromatic protons of the benzoyl group would typically appear in the downfield region, between δ 7.4 and 8.0 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.

For a related compound, (2S,3S)-3-Benzoyl-5-oxopyrrolidine-2-carboxylic acid, the following ¹H NMR data has been reported in DMSO-d₆: δ = 8.12 (bs, 1H), 8.11–8.05 (m, 2H), 7.76–7.55 (m, 3H), 4.48–4.36 (m, 2H), 2.70 (dd, J = 16.8, 10.0 Hz, 1H), 2.27 (dd, J = 16.8, 4.9 Hz, 1H) mdpi.com. While this provides an indication of the chemical shifts for the benzoyl and pyrrolidine protons, the different substitution pattern means the exact values for this compound will vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 (Proline Ring) | ~4.5 - 5.0 | dd |

| H3 (Proline Ring) | ~2.2 - 2.6 | m |

| H4 (Proline Ring) | ~2.0 - 2.4 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the proline ring. The two carbonyl carbons (the amide from the benzoyl group and the ketone at C5) and the carboxylic acid carbon would be the most downfield-shifted signals.

For the related diastereomer, (2S,3S)-3-Benzoyl-5-oxopyrrolidine-2-carboxylic acid, ¹³C NMR data in CDCl₃ has been reported as: δ = 196.22, 172.19, 171.61, 134.36, 134.13, 129.10, 128.87, 62.53, 52.87, 42.55, 33.77, 29.33 semanticscholar.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Proline Ring) | ~55 - 65 |

| C3 (Proline Ring) | ~25 - 35 |

| C4 (Proline Ring) | ~20 - 30 |

| C5 (Oxo-carbon) | ~170 - 180 |

| C=O (Benzoyl) | ~165 - 175 |

| C=O (Carboxylic Acid) | ~170 - 180 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, TOCSY) for Conformational and Connectivity Studies

While specific 2D NMR data for this compound is not available, these techniques are invaluable for confirming the structure and determining the conformation of such molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the proline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the connection between the benzoyl group and the proline ring nitrogen, and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is key to understanding the three-dimensional structure and conformational preferences of the molecule, including the orientation of the benzoyl group relative to the pyrrolidine ring.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, which would be useful for distinguishing the protons on the proline ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the stretching vibrations of its carbonyl groups. Distinct absorption bands would be expected for the carboxylic acid C=O, the ketone C=O in the pyrrolidine ring, and the amide C=O from the benzoyl group. The O-H stretch of the carboxylic acid would appear as a broad band, while the aromatic and aliphatic C-H stretches would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Ketone) | ~1750 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Amide) | ~1650 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring of the benzoyl group in this compound would be expected to produce strong Raman signals. Raman spectroscopy could also be used to study the conformational changes of the molecule in different environments. While specific applications for this compound are not documented, Raman spectroscopy is widely used in the analysis of amino acids and peptides to investigate their structure and interactions sid.irkoreascience.kr.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov For this compound, which has a monoisotopic mass of 233.068808 g/mol , various MS methods are employed for comprehensive characterization. epa.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas. In the analysis of this compound, HRMS can confirm its elemental composition of C₁₂H₁₁NO₄. The technique is often coupled with liquid chromatography (UHPLC) to analyze complex mixtures. researchgate.net

Table 1: HRMS Data for a Related Amide Compound This table presents data for a similar compound to illustrate the precision of HRMS.

| Parameter | Value |

|---|---|

| Calculated m/z (M+H)⁺ | 220.1332 |

| Found m/z | 220.1330 |

Data sourced from a study on related amide compounds, demonstrating the accuracy of HRMS in determining molecular formulas. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and polar molecules like this compound. nih.gov ESI-MS generates gaseous ions from a liquid solution, typically producing multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited mass-to-charge ratio range. umd.edulibretexts.org The technique is highly sensitive and can be used to study non-covalent interactions. nih.gov For this compound, ESI-MS in positive ion mode would likely show a prominent signal for the protonated molecule [M+H]⁺. The efficiency of ionization in ESI is often dependent on the presence of ionizable functional groups. nih.gov The enantiomeric composition of proline and its derivatives can also be determined using ESI-MS, often after derivatization with a chiral reagent. americanlaboratory.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and then fragmented to provide structural information. wikipedia.org This process, often involving collision-induced dissociation (CID), helps in elucidating the fragmentation pathways of a molecule. nih.gov For this compound, MS/MS analysis would involve isolating the parent ion [M+H]⁺ and subjecting it to fragmentation. The resulting fragment ions would provide insights into the connectivity of the benzoyl and pyroglutamate moieties. The fragmentation of proline-containing peptides is known to be complex and can involve ring-opening and rearrangements. nih.gov

Table 2: Predicted Fragmentation Ions for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H-H₂O]⁺ | 216.07 | Loss of water |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |

| [C₅H₆NO₂]⁺ | 114.04 | Pyroglutamic acid fragment |

This table is predictive and based on common fragmentation patterns of similar structures.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational States

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. photophysics.com It measures the differential absorption of left- and right-handed circularly polarized light by a sample. nih.gov For this compound, which contains a chiral center at the alpha-carbon of the proline ring, CD spectroscopy is a valuable tool for characterizing its chiroptical properties and studying its conformational states in solution.

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. nih.gov Different secondary structures in proteins, for instance, give rise to characteristic CD spectra. nih.gov For a smaller molecule like this compound, the CD spectrum would be influenced by the conformation of the pyrrolidone ring and the orientation of the benzoyl group. Studies on proline and its derivatives have shown that the puckering of the five-membered ring significantly affects their conformational properties. beilstein-journals.org CD spectroscopy can be used to monitor conformational changes induced by solvent, temperature, or binding to other molecules. The technique can provide information on the preferred solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography.

X-ray Crystallography of this compound and Its Research-Relevant Complexes

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. researchgate.netnih.gov For this compound, this technique can unequivocally confirm the L-configuration at the stereocenter. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of individual atoms can be determined with high precision. libretexts.org

The resulting crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern the molecular packing in the solid state. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the aromatic benzoyl groups. Understanding the molecular packing is crucial as it can influence the physical properties of the compound, such as its melting point and solubility. X-ray crystallography has been instrumental in studying the structures of various proline derivatives and their complexes, providing insights into their biological roles and potential as enzyme inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-proline |

| Glutamic acid |

| Glutamine |

| 5-oxoproline |

| N-formyl l-proline |

| L-tetrahydro-2-furoic acid |

| Cyclopentanecarboxylate |

| L-thiazolidine-4-carboxylate |

| L-thiazolidine-2-carboxylate |

| Pyrroline-5-carboxylate |

Protein-Ligand Co-crystallization Studies Involving this compound Analogues

While co-crystallization studies specifically detailing this compound are not prevalent in publicly accessible research, a significant body of crystallographic work exists for its structural analogues. These analogues, which often feature the core 5-oxoproline (also known as pyroglutamate) moiety, have been instrumental in elucidating the binding mechanisms of key enzymes implicated in human health and disease. A primary focus of these studies has been on human glutaminyl cyclase (hQC), an enzyme linked to the progression of neurodegenerative conditions like Alzheimer's disease. nih.govacs.orgrcsb.org

Glutaminyl cyclases are responsible for catalyzing the formation of a pyroglutamate residue at the N-terminus of various peptides and proteins. nih.govnih.gov The aberrant formation of this pyroglutamate on amyloid-β peptides is considered a critical event in the initiation and aggregation associated with Alzheimer's disease. rcsb.org Consequently, inhibitors of hQC are of significant therapeutic interest, and co-crystallization studies have been vital for understanding their mechanism of action and for guiding rational drug design. acs.orgrcsb.org

Another class of enzymes studied with 5-oxoproline analogues is pyroglutamyl-peptidase (PGP), which cleaves the N-terminal pyroglutamyl residue from peptides. researchgate.net These enzymes are crucial for regulating the activity of hormones like thyrotropin-releasing hormone (TRH). researchgate.netportlandpress.com

The analysis of co-crystal structures of these enzymes with various inhibitors, many of which are analogues of this compound, reveals detailed insights into the specific molecular interactions that govern ligand binding and inhibition. These studies often highlight significant conformational changes in the enzyme upon inhibitor binding, such as the movement of large loops to accommodate the ligand. nih.gov The binding of these inhibitors typically involves a combination of interactions, including coordination with a catalytic zinc ion in the active site, hydrogen bonding, and π-π stacking interactions with key amino acid residues. acs.orgnih.gov

For instance, the crystal structure of hQC complexed with the inhibitor PBD150 has served as a foundational model for docking studies and the rational design of new, more potent inhibitors. acs.org Similarly, the structure of hQC with the inhibitor SEN177 revealed a distinct binding mode compared to other known inhibitors, providing a new scaffold for developing molecules to target neurodegenerative diseases. rcsb.org More recent work has continued to identify structurally novel inhibitors and validate their binding modes through co-crystallography, further expanding the chemical space for targeting these enzymes. pdbj.org

The detailed structural information derived from these protein-ligand co-crystallization studies provides a powerful platform for the structure-based design of next-generation inhibitors with improved potency and selectivity.

Interactive Data Table: Co-crystallization Studies of this compound Analogues with Target Proteins

The following table summarizes key crystallographic data from studies involving analogues of this compound co-crystallized with their protein targets.

| PDB ID | Protein Name | Ligand/Inhibitor Name | Resolution (Å) | Key Findings |

| 3PBB | Human Glutaminyl Cyclase (hQC) | PBD150 | 2.10 | Served as a foundational model for understanding inhibitor binding and for the rational design of new anti-Alzheimer's agents. nih.govacs.org |

| 6GBX | Human Glutaminyl Cyclase (hQC) | SEN177 | 1.72 | Revealed a binding mode different from other known inhibitors, offering a new scaffold for drug development against neurological disorders. rcsb.org |

| 2AFM | Human Glutaminyl Cyclase (hQC) | Glutamine t-butyl ester (Substrate) | 2.00 | Showed alternate conformations in the active site, resulting in two distinct substrate-binding modes. nih.gov |

| 2AFO | Human Glutaminyl Cyclase (hQC) | 1H-Imidazole | 2.00 | Provided structural details of imidazole-derived inhibitors binding to the active site. nih.gov |

| 9IVV | Human Secretory Glutaminyl Cyclase | 3-((2-(1H-imidazol-5-yl)ethyl)carbamoyl)-4-amino-1,2,5-oxadiazole 2-oxide (Compound 13) | 2.96 | Validated the binding mode of a structurally distinct inhibitor identified through a novel deep learning framework for drug discovery. pdbj.org |

| 3RO0 | Pyroglutamyl peptidase I (PGP-I) | Terpyridine platinum(II) complex | 1.50 | Demonstrated covalent modification of the catalytic cysteine residue by the platinum complex, confirming a mechanism for irreversible inhibition. rcsb.org |

Conformational Analysis and Dynamics of 1 Benzoyl 5 Oxo L Proline

Conformational Preferences of the 5-Oxo-L-proline Ring in Solution and Solid State

The conformational preferences of the 5-oxo-L-proline moiety are dictated by two main equilibria: the puckering of the five-membered ring and the cis-trans isomerism of the amide bond connecting the benzoyl group. nih.gov

The five-membered pyrrolidine (B122466) ring of proline is not planar and typically adopts one of two major puckered envelope conformations, termed Cγ-exo and Cγ-endo (or C4-exo and C4-endo). nih.gov In the exo pucker, the Cγ (C4) atom is puckered away from the proline carbonyl group, while in the endo pucker, it is puckered toward it. nih.gov The interconversion between these puckers has a relatively low energy barrier of 2–5 kcal/mol. nih.gov

The amide bond formed between the benzoyl group and the proline nitrogen can exist in either a cis or trans conformation. While proline residues in peptides can adopt the cis conformation more readily than other amino acids, the equilibrium is heavily influenced by substitutions. nih.gov For N-acylated 5-oxoproline derivatives, there is a strong preference for the trans isomer. beilstein-journals.orgnih.gov

An NMR study on N-acetyl-5-oxo-L-proline, a close analog of the title compound, found that the molecule exists almost exclusively as the s-trans rotamer (>98%) in a neutral aqueous solution. nih.gov This contrasts sharply with N-acetyl-L-proline, which shows a nearly 1:1 ratio of cis to trans isomers under similar conditions. nih.gov The strong preference for the trans conformation in N-acylated 5-oxoproline is a critical feature, making it a "conformationally locked" analog that can be used to study the importance of this specific geometry in larger molecules. nih.gov

| Compound | Solvent | Trans Isomer Population (%) | Cis Isomer Population (%) | Source |

| N-acetyl-5-oxo-L-proline | D₂O (neutral p²H) | >98% | <2% | nih.gov |

| N-acetyl-L-proline | D₂O (neutral p²H) | ~50% | ~50% | nih.gov |

Influence of Substituents on Conformational Landscape

Substitutions on the proline ring are a key tool for modulating its conformational equilibria. nih.gov In 1-Benzoyl-5-oxo-L-proline, the two critical substituents, the 5-oxo group and the N-benzoyl group, work in concert to define the molecule's structure.

5-Oxo Group : The carbonyl group at the C5 position makes the compound a derivative of pyroglutamic acid. This substitution is unique as it is part of a lactam ring. This feature introduces planarity at the C5-N bond, significantly restricting the pyrrolidone ring's flexibility and influencing the energetics of the ring pucker. nih.gov It also appears to be the dominant factor in forcing the exocyclic amide bond into a trans conformation. beilstein-journals.orgnih.gov

Spectroscopic Investigations of this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of proline derivatives, particularly for distinguishing between cis and trans amide isomers, which are in slow exchange on the NMR timescale. nih.govacs.org

In studies of N-acetylproline analogs, ¹H and ¹³C NMR spectra show distinct sets of signals for the cis and trans conformers. nih.gov The populations of these isomers can be quantified by integrating the corresponding peaks. nih.gov For N-acetyl-5-oxo-L-proline, the near-total dominance of a single set of signals confirmed its preference for the trans conformation. nih.gov

Further NMR techniques used to probe these dynamics include:

Variable-Temperature NMR : By increasing the temperature, the rate of interconversion between isomers can be increased. If the coalescence temperature—where the separate signals for the two isomers merge into a single broad peak—is reached, it allows for the calculation of the energy barrier for rotation. For most acylproline analogs, this temperature is above 75°C, indicating a high rotational barrier. nih.gov

Lanthanide Shift Reagents : The addition of paramagnetic lanthanide ions, such as Pr³⁺, can be used to induce shifts in the NMR spectrum. This helps in the definitive assignment of resonances to either the cis or trans isomer based on the distance of specific nuclei from the carboxyl group where the ion coordinates. nih.gov

Computational Approaches to Conformational Dynamics of this compound

Computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules like this compound. nih.gov These methods can calculate the geometries and relative energies of different conformers, such as the exo/endo ring puckers and cis/trans amide isomers, providing insights that complement experimental data. nih.govacs.org While specific computational studies focusing exclusively on this compound are not prominent in the literature, the methodologies are well-established for proline analogs and N-aryl amides. acs.orgresearchgate.net

Approaches include:

Conformational Searches : Algorithms can systematically or stochastically explore the rotational space of the molecule to identify low-energy conformations.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule over time, revealing the transitions between different conformational states and their relative populations. nih.gov

For high-accuracy calculations of conformational energies, ab initio and Density Functional Theory (DFT) methods are widely used. mdpi.com These quantum mechanical methods can provide reliable energy profiles for molecular structures. nih.govacs.org

Methodology : DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d) or 6-311+G*, are employed to optimize the geometry of each potential conformer (e.g., trans-exo, trans-endo, cis-exo, cis-endo). acs.orgresearchgate.netmdpi.com The single-point energies of these optimized structures are then compared to determine their relative stabilities. mdpi.com

Application : For N-aryl amides, DFT calculations have been used to determine the potential energy surface as a function of rotation around the N-aryl bond, identifying the most stable conformations. researchgate.net For proline dipeptide analogs, DFT and ab initio (Hartree-Fock) methods have been used to calculate the energies of various conformers, identifying the lowest-energy states and the intramolecular interactions, such as hydrogen bonds, that stabilize them. acs.org These calculations can achieve high accuracy, with root mean squared errors (RMSE) compared to high-level methods often below 0.30 kcal/mol for low-energy conformers. mdpi.com

| Computational Method | Typical Use | Basis Set Example | Reference |

| DFT (B3LYP) | Conformer geometry optimization and energetics | 6-311++G(d,p) | acs.org |

| Ab Initio (HF) | Conformer geometry optimization and energetics | 6-31+G(d) | acs.org |

| DFT (ωB97XD) | High-accuracy conformational energy profiles | 6-311+G* | mdpi.com |

| Semi-empirical (GFN2-xTB) | Fast geometry optimization for subsequent DFT energy calculation | N/A | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics that are often inaccessible through static experimental methods alone. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the dynamic properties of this molecule can be inferred from simulations of its constituent parts, namely the 5-oxo-L-proline (pyroglutamic acid) ring and other N-acylated proline derivatives.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of the 5-oxo-L-proline moiety is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov For proline and its derivatives, these are typically described as Cγ-exo and Cγ-endo pucker states, referring to the position of the gamma-carbon (Cγ) relative to a plane defined by the other four ring atoms. MD simulations on related compounds, such as N-acetyl-L-proline, have shown that the pyrrolidine ring dynamically samples these conformations, with the population of each state being influenced by factors like solvent interactions. The attachment of the bulky benzoyl group at the nitrogen atom is expected to influence the energy barrier between these puckering states, a hypothesis that MD simulations could rigorously test.

Amide Bond Isomerization

A critical dynamic feature of N-substituted prolines is the cis-trans isomerization around the amide bond (in this case, the C-N bond of the benzoyl group). Unlike typical peptide bonds where the trans conformation is heavily favored, the energy difference between the cis and trans conformers of the prolyl amide bond is small, allowing for significant populations of both isomers at equilibrium. nih.gov MD simulations can quantify the energetic barrier for this rotation and the relative stability of the cis and trans isomers for this compound. These simulations would reveal how the electronic and steric properties of the benzoyl group, compared to a simple acetyl group, affect the isomerization kinetics and equilibrium.

Illustrative MD Simulation Data

While direct experimental data for this compound is unavailable, MD simulations would typically yield data that can be summarized to understand its dynamic behavior. The following table is an illustrative example of the type of results such a simulation could produce, based on general knowledge of proline derivatives.

| Dynamic Parameter | Predicted Observation from MD Simulation | Significance |

| Ring Pucker Population | The pyrrolidine ring would exhibit a dynamic equilibrium between Cγ-exo and Cγ-endo puckers. The benzoyl group might introduce a slight preference for one conformation over the other. | Determines the three-dimensional shape of the pyrrolidine core. |

| Amide Bond Dihedral Angle (ω) | The simulation would show two major populations for the ω angle, corresponding to the cis (around 0°) and trans (around 180°) isomers. | The cis/trans ratio is crucial for the overall shape of the molecule and its ability to interact with biological targets. |

| Solvent Accessible Surface Area (SASA) | SASA values would fluctuate as the molecule changes conformation, with more extended conformers having a higher SASA. | Provides insight into how the molecule interacts with its solvent environment. |

These simulations are crucial for building a complete picture of the molecule's structural preferences and flexibility, which are key determinants of its chemical reactivity and biological activity. Studies on related molecules show that even minor structural modifications can significantly alter the conformational landscape and dynamics. nih.gov Therefore, dedicated MD simulations on this compound would be invaluable for a precise understanding of its behavior.

Computational Chemistry and Molecular Modeling Studies of 1 Benzoyl 5 Oxo L Proline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. acs.orgresearchgate.net It is widely used to map out reaction mechanisms, identify intermediate structures, and calculate the energy of transition states, which correspond to the energy barriers of a reaction.

For a molecule like 1-Benzoyl-5-oxo-L-proline, DFT could be employed to study various potential reactions. For instance, the hydrolysis of the lactam (cyclic amide) ring is a plausible reaction. DFT calculations could model the reaction pathway, likely involving the nucleophilic attack of a water molecule on the carbonyl carbon of the pyroglutamate (B8496135) ring. By calculating the energies of the reactants, transition state, and products, the activation energy for this ring-opening reaction can be determined.

In the context of proline-catalyzed reactions, DFT has been instrumental in explaining stereoselectivities by comparing the energies of different transition state structures. acs.org For example, studies on the proline-catalyzed intermolecular aldol (B89426) reaction revealed that the transition states leading to different stereoisomers can differ in energy by several kcal/mol, explaining the observed product distribution. acs.org A similar approach for this compound would involve calculating the energy barriers for reactions at its stereocenter or other reactive sites to predict kinetic favorability and potential products.

Table 1: Illustrative Activation Energies for Proline-Catalyzed Reaction Steps (DFT Calculations) This table presents example data from related proline systems to illustrate the outputs of DFT studies, as direct data for this compound is not available.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Initial addition of proline to ketone | B3LYP/6-311+G(2df,p) | 40.1 | acs.org |

| C-C bond formation (Aldol addition) | B3LYP/6-31G(d) | ~10-15 | acs.org |

| Ring cleavage (nitroxygenation) | B3LYP-D3/6-311G(d,p) | 14.7 | frontiersin.org |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting molecular reactivity. It is mapped onto the electron density surface of a molecule, with colors indicating regions of different electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. beilstein-journals.orgresearchgate.net

For this compound, an MESP analysis would likely reveal several key features:

Negative Potential: Strong negative potential (red) would be concentrated around the oxygen atoms of the three carbonyl groups (one in the benzoyl moiety, one in the pyroglutamate ring, and one in the carboxylic acid) and the oxygen of the hydroxyl group. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: A region of high positive potential (blue) would be expected around the carboxylic acid's hydrogen atom, making it a strong hydrogen bond donor.

Molecular Docking Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and score them based on a set of criteria. The resulting "pose" provides a hypothesis for how the ligand interacts with specific amino acid residues.

A study on 1,3-diaryl-5-oxo-proline derivatives as ligands for the endothelin A receptor (ETAR) provides a relevant analogue. mdpi.com Molecular docking of a selective ETAR ligand from this class revealed that the molecule fits into a binding pocket, with its carboxylic acid group forming key interactions with the receptor. The docking results suggested that the aryl groups at the 1 and 3 positions occupy specific hydrophobic sub-pockets, contributing to the binding affinity and selectivity. mdpi.com

For this compound, a docking study against a target protein would predict its binding orientation and key interactions. It is expected that the carboxylic acid would act as a crucial hydrogen bond donor/acceptor, while the benzoyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Docking programs generate a score, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), to estimate the binding affinity between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more favorable interaction. These scores allow for the ranking of different compounds in virtual screening campaigns.

Studies on various proline analogues and other small molecules have reported a range of binding affinities against different protein targets. For example, proline-like inhibitors of Proline Dehydrogenase (PRODH) showed inhibition constants (Ki) in the low millimolar range. nih.gov Docking of new pyrazole (B372694) derivatives against Human Peroxiredoxin 5 yielded binding energies between -5.01 and -6.06 kcal/mol. nih.gov

Table 2: Example Binding Affinities of Proline Derivatives and Related Compounds from Docking and In Vitro Assays This table collates data from various studies on related compounds to illustrate the range of binding affinities that can be determined.

| Compound/Derivative | Target Protein | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline | Endothelin A Receptor (ETAR) | Ki | 3.3 µM | mdpi.com |

| Pyrazole derivative (4b) | Human Peroxiredoxin 5 | Binding Energy | -5.60 kcal/mol | nih.gov |

| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 1.4 mM | nih.gov |

| (2S)-oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 2.1 mM | nih.gov |

| D(S,R) Prolinamide isomer | C. histolyticum Collagenase | Atomic Contact Energy | -115.09 kcal/mol | innovareacademics.in |

Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent. mdpi.comgauss-centre.eu

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. mdpi.com Key analyses performed on the resulting trajectory include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein's backbone atoms from their initial position over time. A stable RMSD plot suggests that the protein-ligand complex has reached equilibrium and is stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual residues. High RMSF values in certain regions, such as loops, indicate flexibility, while low values in the binding site can signify stable ligand interactions. mdpi.com

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These methods estimate the binding free energy by combining molecular mechanics energies with a continuum solvation model. The total energy can be decomposed into contributions from individual residues or types of interactions (e.g., van der Waals, electrostatic), highlighting the key drivers of binding. mdpi.com

Table 3: Example Decomposition of Binding Free Energy (kcal/mol) from an MD Simulation Study This table is based on data for ERRα inverse agonists to illustrate the output of MM-GBSA analysis.

| Energy Component | Compound 4 | Compound 5 | Compound 6 | Reference |

|---|---|---|---|---|

| ΔE_vdw (van der Waals) | -48.27 | -52.61 | -47.01 | mdpi.com |

| ΔE_ele (Electrostatic) | -11.08 | -13.68 | -18.73 | mdpi.com |

| ΔG_gas (Total Gas Phase) | -59.35 | -66.29 | -65.74 | mdpi.com |

| ΔG_sol (Solvation Free Energy) | 26.38 | 32.53 | 34.90 | mdpi.com |

| ΔG_bind (Total Binding Free Energy) | -32.97 | -33.76 | -30.84 | mdpi.com |

Conformational Changes Upon Binding

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations upon interacting with a biological target. For this compound, conformational analysis is crucial for understanding its potential as a ligand.

Detailed Research Findings:

The conformational landscape of this compound is primarily dictated by the proline ring, the benzoyl group, and the rotatable bonds connecting them. The proline ring itself is known for its conformational rigidity, which restricts the peptide backbone in proteins. nih.gov It typically adopts one of two distinct puckered conformations (exo or endo) and can undergo cis-trans isomerization of the amide bond. nih.gov

While direct studies on the binding-induced conformational changes of this compound are not extensively documented, research on the related molecule, 5-oxo-L-proline (pyroglutamic acid), provides valuable insights. Studies on the enzyme 5-oxoprolinase, which binds 5-oxo-L-proline, suggest that a substrate-dependent conformational change is induced upon the binding of both ATP and 5-oxo-L-proline. nih.gov This change is hypothesized to bring the substrates into the correct orientation to facilitate the catalytic reaction. nih.gov

Molecular dynamics (MD) simulations can be employed to model these changes. nih.gov In a simulation, this compound would be docked into a putative binding site of a target protein. The simulation would then reveal how the molecule adjusts its conformation to optimize interactions with the protein's residues. Key changes would likely involve:

Proline Ring Pucker: The ring may switch between its endo and exo puckering forms to achieve better steric complementarity with the binding pocket.

Amide Bond Isomerization: The C-N bond of the benzoyl group might rotate, influencing the orientation of the phenyl ring.

Torsion Angle Adjustments: The dihedral angles of the entire molecule would fluctuate to find the most energetically favorable bound state.

These conformational adjustments are critical for achieving a stable ligand-receptor complex and are a key focus of computational binding studies. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. Analyzing these interactions is fundamental to understanding binding affinity and specificity. The structure of this compound features several functional groups capable of engaging in diverse interactions.

Detailed Research Findings:

Hydrogen Bonding: The carboxylate oxygen atoms and the oxygen of the oxo group can act as hydrogen bond acceptors. ox.ac.uknih.gov The carboxylic acid proton can act as a hydrogen bond donor. In aqueous solution, studies on L-proline show that the carboxylate oxygens accept hydrogen bonds from surrounding water molecules. ox.ac.uk In a protein binding site, these groups could form crucial hydrogen bonds with polar or charged amino acid residues like arginine, lysine, serine, or glutamine.

π-Stacking: The aromatic phenyl ring of the benzoyl group can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. This type of interaction can significantly contribute to binding affinity.

n→π Interactions:* The carbonyl groups in the molecule can participate in n→π* interactions, which are non-covalent interactions that can compete with or modulate traditional hydrogen bonds. researchgate.net

Computational tools like LIGPLOT or the Protein-Ligand Interaction Profiler (PLIP) are used to visualize and quantify these interactions from docked poses.

| Molecular Moiety | Potential Intermolecular Interaction | Interacting Partner (in a Protein) |

|---|---|---|

| Benzoyl (Phenyl) Group | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine |

| Amide Carbonyl | Hydrogen Bond Acceptor | Arginine, Lysine, Serine (backbone or side chain) |

| Oxo Group (Lactam) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic | Histidine, Lysine, Arginine, Serine |

| Pyrrolidine (B122466) Ring | Hydrophobic/Van der Waals | Alanine, Valine, Leucine |

Pharmacophore Modeling and Virtual Screening for Target Identification

When the biological target of a compound is unknown, pharmacophore modeling and virtual screening serve as powerful in silico tools for hypothesis generation and target identification. mdpi-res.com

Detailed Research Findings:

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi-res.com For this compound, a ligand-based pharmacophore model can be generated based on its 3D structure. This model would highlight key chemical features essential for molecular recognition.

The process typically involves:

Feature Identification: Identifying potential pharmacophoric features in the molecule, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

Model Generation: Creating a 3D arrangement of these features. For this compound, a model would likely include a hydrophobic feature for the benzoyl ring, hydrogen bond acceptors for the two carbonyl oxygens, and a hydrogen bond donor/acceptor or negative ionizable feature for the carboxylic acid.

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large databases of protein structures (like the Protein Data Bank) or compound libraries to find potential binding partners or other molecules with similar features. nih.govnih.gov

This approach can identify proteins whose binding sites are complementary to the pharmacophore of this compound, thus suggesting potential biological targets for the compound. Subsequent molecular docking studies can then be used to refine and rank these potential targets. nih.gov

| Pharmacophoric Feature | Corresponding Moiety in this compound | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Phenyl ring of the benzoyl group | π-π stacking, hydrophobic interactions |

| Hydrophobic (HY) | Benzoyl group, Pyrrolidine ring | Van der Waals and hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen, Oxo group oxygen, Carboxylate oxygens | Directional interaction with H-bond donors |

| Hydrogen Bond Donor (HBD) | Carboxylic acid hydroxyl group | Directional interaction with H-bond acceptors |

| Negative Ionizable (NI) | Carboxylic acid group (deprotonated) | Ionic interactions, salt bridges |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is invaluable for optimizing lead compounds.

Detailed Research Findings:

A QSAR study on analogues of this compound would involve synthesizing or computationally generating a library of related molecules with systematic variations. These variations could include different substituents on the benzoyl ring or modifications to the proline scaffold.

The steps for a typical QSAR study are:

Data Set Generation: A series of analogues of this compound would be created, and their biological activity against a specific target would be measured experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For example, a QSAR model might reveal that electron-withdrawing groups on the para-position of the benzoyl ring increase activity, while bulky substituents decrease it. This information provides clear guidance for designing more potent analogues.

| Analogue (R-group on Benzoyl Ring) | LogP (Descriptor) | Electronic Parameter (σ) (Descriptor) | Biological Activity (IC50, µM) |

|---|---|---|---|

| -H (Parent Compound) | 1.5 | 0.00 | 10.5 |

| 4-Cl | 2.2 | 0.23 | 5.2 |

| 4-OCH3 | 1.4 | -0.27 | 15.8 |

| 4-NO2 | 1.6 | 0.78 | 2.1 |

| 4-CH3 | 2.0 | -0.17 | 12.3 |

This hypothetical data suggests that higher values of the electronic parameter σ (more electron-withdrawing) correlate with lower IC₅₀ values (higher potency).

Analytical Methodologies for Research and Quantification of 1 Benzoyl 5 Oxo L Proline

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 1-Benzoyl-5-oxo-L-proline. nih.gov The versatility of HPLC allows for the development of specific methods tailored to the compound's chemical nature. Method development and validation ensure accuracy, precision, and robustness of the analytical results.

Reverse-Phase HPLC (RP-HPLC) for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for the analysis of moderately polar to nonpolar compounds like this compound. springernature.comscience.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. springernature.com This allows for the separation of molecules based on their hydrophobicity. springernature.com

A typical RP-HPLC method for a related compound, 5-Oxo-1-(phenylsulphonyl)-L-proline, employs a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid. sielc.com The elution of the compound is achieved by a gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, causing compounds to elute in order of increasing hydrophobicity. springernature.com

Table 1: Illustrative RP-HPLC Method Parameters for Proline Derivatives

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general set of parameters and may require optimization for this compound.

Normal-Phase HPLC (NP-HPLC) for Specific Applications

While less common for compounds like this compound, Normal-Phase HPLC (NP-HPLC) can be employed for specific applications, particularly for the separation of isomers or when dealing with highly nonpolar matrices. In NP-HPLC, the stationary phase is polar, and the mobile phase is nonpolar. A patent for the detection of D-proline in L-proline utilizes a chiral chromatographic column, which can be considered a specific application of normal-phase principles, to separate the benzoyl-derivatized enantiomers. google.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. chromatographyonline.com UHPLC is particularly advantageous for complex sample analysis and for separating closely related compounds. chromatographyonline.com The enhanced separation power of UHPLC can be beneficial in resolving this compound from potential impurities or metabolites in complex biological or chemical samples. nih.gov The principles of both reverse-phase and normal-phase chromatography are applicable to UHPLC systems. chromatographyonline.com

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an indispensable tool in proteomics and metabolomics for both the qualitative identification and quantitative measurement of compounds like this compound. nih.gov

LC-MS and LC-MS/MS for Complex Sample Analysis

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UHPLC with the sensitive and selective detection of MS. uqam.ca For even greater specificity and to obtain structural information, tandem mass spectrometry (LC-MS/MS) is employed. uqam.ca In LC-MS/MS, a precursor ion corresponding to the mass of the target analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. ufz.de This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly specific and sensitive for quantification. ufz.de

A study on the analysis of a related compound, 5-oxoproline, in rat plasma and cell culture media utilized HPLC-MS/MS for quantification. nih.gov The method demonstrated a low limit of quantification (LLOQ) and good precision and accuracy. nih.gov Similarly, a validated LC-MS/MS method was developed for the determination of proline-glycine-proline in human plasma. nih.gov

Table 2: Example LC-MS/MS Parameters for Proline-Related Compounds

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100-200 ms |

These parameters are illustrative and require specific optimization for this compound.

Targeted Metabolomics Approaches

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including amino acid derivatives like this compound. mayo.edu This approach utilizes stable isotope-labeled internal standards to ensure high accuracy and precision in quantification. mayo.edu LC-MS/MS is the primary analytical platform for targeted metabolomics. nih.gov

A targeted metabolomics method was developed for the study of proline metabolism in mammalian cell cultures using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry. mdpi.com This approach allowed for the reliable detection and quantification of proline and related metabolites. mdpi.com Targeted methods provide absolute quantification of specific analytes, which is crucial for understanding their roles in biological systems. mayo.edu

Derivatization Strategies for Analytical Detection and Improved Sensitivity

The inherent structure of this compound may not possess a strong chromophore or fluorophore, which can limit its detection sensitivity in analytical methods like HPLC with UV or fluorescence detection. chromatographyonline.com Derivatization is a chemical modification technique used to introduce a detectable tag onto the analyte, thereby enhancing its response to the detector. nih.govcapes.gov.br

While this compound already contains a benzoyl group, further derivatization can be employed, particularly if analyzing the parent compound, 5-oxo-L-proline. Benzoyl chloride is a common derivatizing agent that reacts with amines and phenols to introduce a benzoyl group, which has strong UV absorbance. researchgate.netnih.gov This reaction is typically carried out in a basic medium. nih.govgoogle.com The resulting benzoylated derivative exhibits a significantly enhanced UV response, allowing for lower detection limits. researchgate.net This approach is particularly valuable for the analysis of amino acids in biological fluids. researchgate.net A patent describes a method for detecting trace D-proline in L-proline by derivatization with benzoyl chloride under strong alkaline conditions, followed by HPLC analysis. google.com

Table 2: Benzoylation for Enhanced UV Detection

| Analyte Type | Derivatizing Agent | Detection Method | Key Advantage | Reference |

| Amino Acids, Sugars, Polyols | Benzoyl Chloride | HPLC-UV | Rapid derivatization in biological fluids without extensive sample preparation. | researchgate.net |

| Neurochemicals (amines, phenols) | Benzoyl Chloride | HPLC-MS/MS | Broad applicability and stable derivatives. | nih.gov |

| Proline Isomers | Benzoyl Chloride | HPLC-UV | Specific for detecting trace chiral isomers. | google.com |

For even greater sensitivity, fluorescent derivatization is employed. This involves reacting the analyte with a fluorescent reagent to form a highly fluorescent product. nih.govcapes.gov.br A variety of reagents are available for derivatizing carboxylic acids. nih.govthermofisher.com

Common classes of fluorescent derivatization reagents for carboxylic acids include coumarin (B35378) analogues, alkyl halides, and reagents that require activation of the carboxylic acid, such as coupling with a fluorescent amine. nih.govthermofisher.com For instance, a carboxylic acid can be activated using reagents like 2,2'-dipyridyldisulfide and triphenylphosphine, and then coupled with a fluorescent amine like 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2). nih.gov Another set of reagents, such as those based on the benzofurazan (B1196253) structure, like (+)- and (-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (DBD-APy), can be used as chiral fluorescent derivatizing agents, allowing for both enhanced detection and chiral separation of the resulting diastereomers. rsc.org

The choice of fluorescent reagent depends on factors such as the reactivity of the analyte, the desired excitation and emission wavelengths, and the compatibility with the chromatographic system.

Table 3: Common Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Activation Required | Detection Method | Reference |

| Coumarin Analogues | - | Yes/No | HPLC-Fluorescence | nih.gov |

| Alkyl Halides | 5-(Bromomethyl)fluorescein | Yes (anion formation) | HPLC-Fluorescence | thermofisher.com |

| Fluorescent Amines | NBD-PZ-NH2 | Yes (e.g., TPP/DPDS) | CE-LIF | nih.gov |

| Chiral Fluorescent Amines | D-DBD-APy | Yes (e.g., TPP/DPDS) | HPLC-Fluorescence | rsc.org |

TPP: triphenylphosphine; DPDS: 2,2'-dipyridyl disulfide; CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence.

Biochemical Interactions and Mechanistic Studies of 1 Benzoyl 5 Oxo L Proline

Enzymatic Recognition and Metabolism of 5-Oxo-L-proline and its Derivatives

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a natural amino acid derivative formed by the internal cyclization of L-glutamic acid or L-glutamine. wikipedia.org It is a metabolite in the glutathione (B108866) cycle. wikipedia.org Its metabolism is primarily handled by the enzyme 5-oxo-L-prolinase.

5-Oxo-L-prolinase is a key enzyme that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov This reaction is a crucial step in the γ-glutamyl cycle, facilitating the recovery of glutamate (B1630785) from 5-oxoproline. nih.gov The enzyme, purified from rat kidney, requires potassium (K⁺) or ammonium (B1175870) (NH₄⁺) and magnesium (Mg²⁺) ions for its activity. nih.gov The catalytic process involves the stoichiometric cleavage of ATP to ADP and inorganic phosphate (B84403) (Pi) for each molecule of 5-oxo-L-proline hydrolyzed. nih.govnih.gov The apparent Michaelis constants (Km) for the native substrates are approximately 0.05 mM for 5-oxo-L-proline and 0.17 mM for ATP. nih.gov

Studies on the reaction mechanism suggest that the binding of both ATP and 5-oxo-L-proline induces a conformational change in the enzyme, which facilitates the reaction. nih.gov This indicates that 5-oxoprolinase is a hysteretic enzyme, exhibiting a time-dependent change in activity upon substrate binding. nih.gov Evidence also points to the formation of a phosphorylated derivative of 5-oxoproline as a reaction intermediate.

The enzyme's substrate specificity has been explored using various analogs of 5-oxo-L-proline. nih.gov These studies reveal that significant binding requires a carbonyl group at position 5 (or an =NH group), an unsubstituted nitrogen at position 1, and a C-2 of the L-configuration. nih.gov However, the enzyme can tolerate substantial modifications at the C-3 and C-4 positions of the ring while retaining binding properties. nih.govsemanticscholar.org

The interaction of various compounds with 5-oxo-L-prolinase can lead to inhibition or altered enzymatic function. The enzyme contains critical sulfhydryl groups, and reagents that modify these groups, such as p-hydroxymercuribenzoate, N-ethylmaleimide, and iodoacetamide, act as inhibitors. nih.govnih.gov At least one of these sulfhydryl groups is located at or near the nucleoside triphosphate binding site and is essential for ATP cleavage. nih.gov

A fascinating aspect of the enzyme's mechanism is the phenomenon of "uncoupling." Certain analogs of 5-oxo-L-proline, when substituted for the natural substrate, can cause the enzyme to hydrolyze ATP without the corresponding cleavage of the imino acid. nih.govnih.gov For example, L-2-imidazolidone-4-carboxylate leads to an uncoupled reaction where ATP is consumed, but the analog remains intact. nih.govnih.gov Other analogs can induce "partial coupling," where the amount of ADP formed exceeds the amount of amino acid produced. nih.govsemanticscholar.org This uncoupling is thought to arise from differences in how the analogs orient themselves in the active site, which may allow water to access and hydrolyze the enzyme-bound ATP. nih.gov In contrast, some derivatives, like 2-methyl-5-oxo-DL-proline, are simply poor inhibitors of the enzyme's activity. semanticscholar.org

Modulation of Biological Targets by 1-Benzoyl-5-oxo-L-proline Analogues

While the direct enzymatic processing of this compound is not extensively detailed, its structural analogues have been widely studied as modulators of various biological targets, demonstrating significant inhibitory activity against key enzymes and interactions with important receptor families.